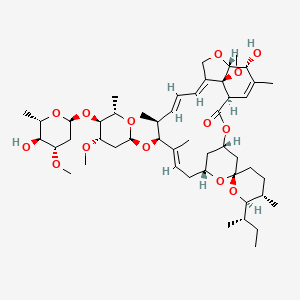

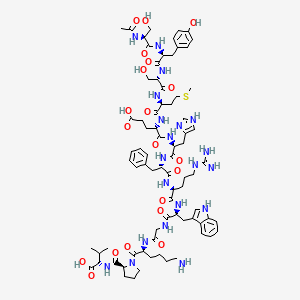

7-O-Methyl ivermectin B1A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-O-Methyl ivermectin B1A is a derivative of ivermectin, a well-known antiparasitic agent. Ivermectin itself is derived from avermectins, a class of highly-active broad-spectrum antiparasitic agents isolated from the fermentation products of Streptomyces avermitilis. This compound is an analogue of ivermectin B1A, which has been modified to enhance its properties for specific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-Methyl ivermectin B1A involves several steps, starting from the natural product avermectin. The process typically includes:

Protection of Hydroxyl Groups: The hydroxyl groups at specific positions are protected using allyl carbonate.

Oxidation: The hydroxyl group at the 23-position is oxidized to a keto carbonyl group.

Hydrazone Formation: The keto carbonyl group is converted to a hydrazone using organic sulfonyl hydrazine.

Industrial Production Methods

Industrial production of this compound involves fermentation of Streptomyces avermitilis followed by chemical modification. The fermentation process is optimized to maximize the yield of the desired avermectin derivatives, which are then chemically modified to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions

7-O-Methyl ivermectin B1A undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to keto groups.

Reduction: Reduction of keto groups to hydroxyl groups.

Substitution: Replacement of specific functional groups with others to modify the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Used for converting hydroxyl groups to keto groups.

Reducing Agents: Hydroborate is commonly used for reducing hydrazones to hydroxyl groups.

Protecting Groups: Allyl carbonate is used to protect hydroxyl groups during synthesis.

Major Products

The major products formed from these reactions include various derivatives of ivermectin, each with specific modifications to enhance their biological activity .

Aplicaciones Científicas De Investigación

7-O-Methyl ivermectin B1A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and modification of macrolide antibiotics.

Biology: Investigated for its effects on various biological systems, including its antiparasitic activity.

Medicine: Explored for its potential use in treating parasitic infections and other diseases.

Industry: Used in the development of new insecticides and antiparasitic agents

Mecanismo De Acción

7-O-Methyl ivermectin B1A exerts its effects by binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells. This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the affected cells. The compound also interacts with other neurotransmitter receptors, including GABA, histamine, and pH-sensitive receptors .

Comparación Con Compuestos Similares

Similar Compounds

Ivermectin B1A: The parent compound from which 7-O-Methyl ivermectin B1A is derived.

25-Methyl ivermectin: A derivative with enhanced insecticidal activity.

25-Ethyl ivermectin: Another derivative with improved properties for specific applications

Uniqueness

This compound is unique due to its specific modifications, which enhance its biological activity and make it suitable for a wider range of applications compared to its parent compound and other derivatives .

Propiedades

Fórmula molecular |

C49H76O14 |

|---|---|

Peso molecular |

889.1 g/mol |

Nombre IUPAC |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C49H76O14/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)42(51)31(7)57-39)27(3)14-13-15-33-25-56-46-41(50)30(6)20-36(47(52)59-35)49(33,46)55-11/h13-16,20,26-27,29,31-32,34-46,50-51H,12,17-19,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42-,43-,44+,45-,46+,48+,49+/m0/s1 |

Clave InChI |

AMYMNGXADZZKER-BVULNTBZSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)OC)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

SMILES canónico |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)OC)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)

![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)

![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)